1-Tributylstannyl-3,3,3-trifluoro-1-propyne
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Overview
Description
1-Tributylstannyl-3,3,3-trifluoro-1-propyne is an organotin compound with the molecular formula C15H27F3Sn and a molecular weight of 383.08 g/mol . This compound is characterized by the presence of a trifluoropropynyl group attached to a tributylstannyl moiety. It is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne typically involves the reaction of 3,3,3-trifluoro-1-propyne with tributyltin hydride in the presence of a catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 0°C to room temperature and a solvent such as tetrahydrofuran (THF) or toluene .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction is carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Tributylstannyl-3,3,3-trifluoro-1-propyne undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the stannyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Stille coupling, where it reacts with halides to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tributylstannyl-3,3,3-trifluoro-1-propyne has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly in the development of drugs targeting cancer cells and regulating neurotransmitter levels in the brain.
Material Science: The compound is utilized in the preparation of advanced materials with unique properties, such as fluorinated polymers.
Organic Synthesis: It serves as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions . The trifluoropropynyl group imparts unique reactivity, allowing the compound to participate in a wide range of chemical transformations. The stannyl group can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Tributylstannyl-3,3,3-trifluoro-1-propyne can be compared with other organotin compounds, such as:
Tributylstannylacetylene: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Tributylstannylvinyl compounds: These compounds have a vinyl group instead of a propynyl group, leading to variations in their chemical behavior.
Tributylstannylaryl compounds: These contain an aryl group, which significantly alters their reactivity compared to this compound.
The presence of the trifluoromethyl group in this compound makes it unique, providing distinct electronic and steric properties that influence its reactivity and applications .
Properties
IUPAC Name |
tributyl(3,3,3-trifluoroprop-1-ynyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLXCIZDZFHGEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27F3Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458558 |
Source
|
Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64185-12-2 |
Source
|
Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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